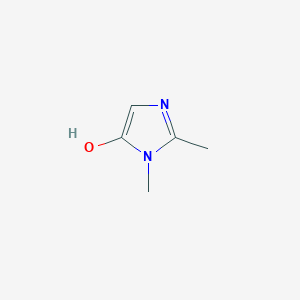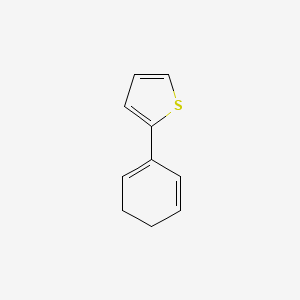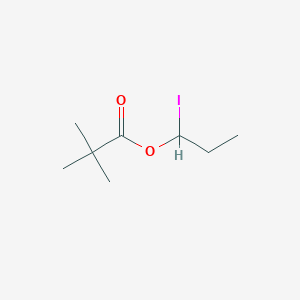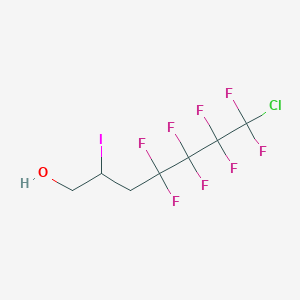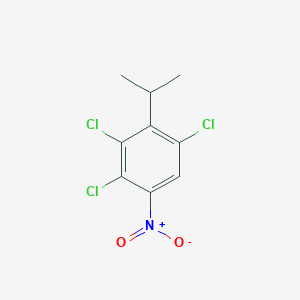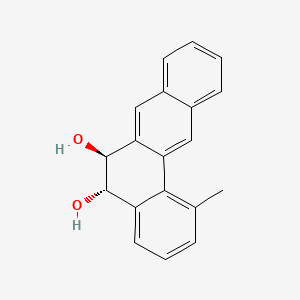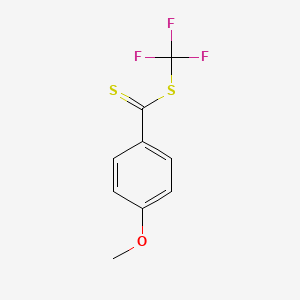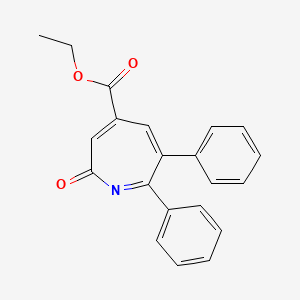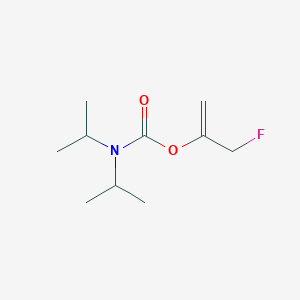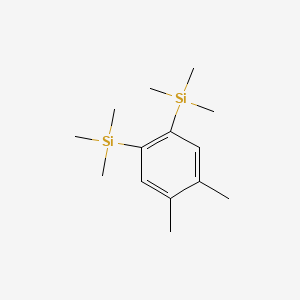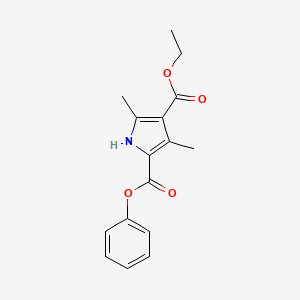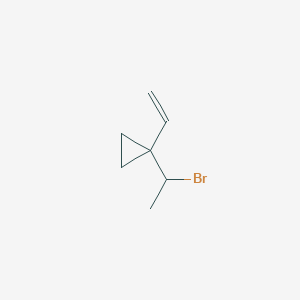
1-(1-Bromoethyl)-1-ethenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromoethyl)-1-ethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-1-ethenylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the bromination of 1-ethenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromoethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Addition Reactions: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like dichloromethane.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Substituted cyclopropane derivatives with various functional groups.
Addition Reactions: Dihaloalkanes with halogen atoms added to the ethenyl group.
Oxidation Reactions: Cyclopropane carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromoethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Bromoethyl)-1-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromoethyl)-1-ethenylcyclopropane can be compared with other similar compounds, such as:
1-Bromoethylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Ethenylcyclopropane:
1-(1-Chloroethyl)-1-ethenylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring with both bromoethyl and ethenyl substituents, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
105961-61-3 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-5-7)6(2)8/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
BJLVYIIHKHACRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
